![molecular formula C6H5BrN4 B6189049 2-azido-5-bromo-3-methylpyridine CAS No. 1521217-40-2](/img/no-structure.png)
2-azido-5-bromo-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) through N + –H⋯O −, N–H⋯O and O–H⋯O hydrogen bonding interactions . Another study describes the efficient synthesis of a series of novel pyridine derivatives by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the molecular structure of ABMP-DHB crystal was optimized using density functional theory at the B3LYP level with 6-31g (d) basis set .Chemical Reactions Analysis
The chemical reactions involving related compounds have been analyzed. A supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) through hydrogen bonding interactions . Another study describes the Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm .Safety and Hazards
Future Directions
The future directions for the study of “2-azido-5-bromo-3-methylpyridine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The pKa value of 2-amino-5-bromo 3-methyl pyridine was found to be 4.96 and that of 2,4 dihydroxy benzoic acid 3.11, whereas Δ pKa value of ABMP-DHB complex was found to be 1.85. Hence, as per the prediction, the combination of ABMP and DHB results in the formation of salt .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-5-bromo-3-methylpyridine involves the bromination of 3-methylpyridine followed by the azidation of the resulting 5-bromo-3-methylpyridine.", "Starting Materials": [ "3-methylpyridine", "bromine", "sodium azide", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Bromination of 3-methylpyridine using bromine and sulfuric acid to yield 5-bromo-3-methylpyridine", "Azidation of 5-bromo-3-methylpyridine using sodium azide and acetic acid in water to yield 2-azido-5-bromo-3-methylpyridine" ] } | |
CAS RN |
1521217-40-2 |
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.